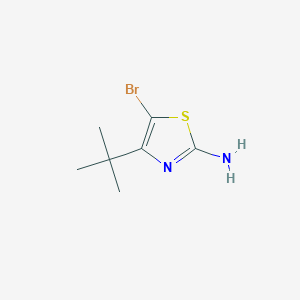

2-Amino-5-bromo-4-t-butylthiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-tert-butyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2S/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKLPWWFGUPXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352554 | |

| Record name | 2-Amino-5-bromo-4-t-butylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82202-32-2 | |

| Record name | 5-Bromo-4-(1,1-dimethylethyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82202-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-4-t-butylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-Amino-5-bromo-4-t-butylthiazole. This molecule, belonging to the versatile 2-aminothiazole class, holds potential for applications in medicinal chemistry and drug discovery due to the known biological activities associated with this scaffold. This document outlines a detailed synthetic protocol based on the widely applicable Hantzsch thiazole synthesis, followed by a thorough characterization workflow.

Synthesis

The synthesis of this compound is achieved through a two-step process commencing with the bromination of pinacolone to yield the α-haloketone intermediate, 1-bromo-3,3-dimethyl-2-butanone. This intermediate is then condensed with thiourea via the Hantzsch reaction to form the target thiazole ring.

Synthetic Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 1-bromo-3,3-dimethyl-2-butanone

-

To a solution of pinacolone (1.0 eq) in methanol, a catalytic amount of hydrobromic acid is added.

-

The solution is cooled in an ice bath, and bromine (1.0 eq) is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 1-bromo-3,3-dimethyl-2-butanone as a colorless to pale yellow oil.

Step 2: Synthesis of this compound

-

A mixture of 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol is refluxed for 4-6 hours.[1]

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The resulting residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| Pinacolone | Reagent | Sigma-Aldrich |

| Bromine | ACS Reagent | Sigma-Aldrich |

| Hydrobromic Acid | 48% | Sigma-Aldrich |

| Methanol | Anhydrous | Sigma-Aldrich |

| Thiourea | 99% | Sigma-Aldrich |

| Ethanol | Absolute | Sigma-Aldrich |

| Sodium Bicarbonate | ACS Reagent | Sigma-Aldrich |

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are employed:

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

| Analysis | Expected Results |

| Melting Point | Solid, with a sharp melting point. |

| ¹H NMR | Signals corresponding to the t-butyl protons (singlet, ~1.4 ppm) and the amine protons (broad singlet, exchangeable with D₂O). |

| ¹³C NMR | Resonances for the t-butyl carbons, the thiazole ring carbons (including the C-Br and C-N carbons), and the quaternary carbon of the t-butyl group. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine, ~3400-3200 cm⁻¹), C-H stretching (t-butyl, ~2960 cm⁻¹), C=N stretching (thiazole ring, ~1630 cm⁻¹), and C-Br stretching.[2][3] |

| Mass Spec. (ESI-MS) | [M+H]⁺ and [M+H+2]⁺ peaks with approximately equal intensity, characteristic of a monobrominated compound. |

| Elemental Analysis | Calculated: C, 35.91%; H, 4.62%; N, 11.76%; Br, 33.56%; S, 13.47%. Found values should be within ±0.4% of the calculated values. |

Detailed Methodologies

-

Thin Layer Chromatography (TLC): TLC is performed on silica gel plates using a suitable solvent system (e.g., ethyl acetate/hexane) to monitor reaction progress and assess purity. Visualization is achieved under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

-

Melting Point: The melting point is determined using a standard melting point apparatus and is reported as a range. A sharp melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate. The spectrum provides information about the functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Elemental Analysis: Elemental analysis (C, H, N, S) is performed to determine the percentage composition of each element in the final compound, which should correspond to the calculated values for the proposed structure.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

Bromine is highly corrosive and toxic; handle with extreme care.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the described protocols as necessary for their specific laboratory conditions and research objectives.

References

Crystal Structure Analysis of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Overview

An in-depth analysis of the crystal structure for the specific compound 2-Amino-5-bromo-4-t-butylthiazole could not be completed as crystallographic data is not publicly available. Extensive searches for experimental studies detailing the X-ray diffraction analysis of this particular molecule did not yield any specific results.

While the synthesis and biological activities of various 2-aminothiazole derivatives are reported in scientific literature, a detailed crystallographic investigation for the title compound, including its unit cell parameters, bond lengths, bond angles, and intermolecular interactions, remains to be published.

For researchers and professionals in drug development, obtaining such crystallographic data is a crucial step. It provides invaluable insights into the three-dimensional arrangement of atoms, which is fundamental for understanding structure-activity relationships (SAR), designing new drug candidates, and predicting their interactions with biological targets.

To illustrate the methodologies and data presentation that would be included in a comprehensive technical guide, this document will use data from a closely related, publicly available crystal structure: ethyl 2-amino-5-bromothiazole-4-carboxylate . This will serve as a template for the type of analysis that would be performed on this compound once its crystal structure is determined.

Illustrative Crystal Structure Analysis: Ethyl 2-amino-5-bromothiazole-4-carboxylate

This section provides a hypothetical guide based on the analysis of a related compound to demonstrate the expected content and format.

Data Presentation

All quantitative crystallographic data would be summarized for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-amino-5-bromothiazole-4-carboxylate. [1]

| Parameter | Value |

| Empirical formula | C₆H₇BrN₂O₂S |

| Formula weight | 267.10 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 11.2669(5) Å |

| b | 8.3859(3) Å |

| c | 19.4047(8) Å |

| α | 90° |

| β | 95.207(2)° |

| γ | 90° |

| Volume | 1825.85(13) ų |

| Z | 8 |

| Density (calculated) | 1.945 Mg/m³ |

| Absorption coefficient | 4.692 mm⁻¹ |

| F(000) | 1056 |

| Data collection | |

| Diffractometer | Bruker APEX-II D8 Venture |

| Theta range for data collection | 2.11 to 27.50° |

| Index ranges | -14<=h<=14, -10<=k<=10, -25<=l<=25 |

| Reflections collected | 22203 |

| Independent reflections | 4187 [R(int) = 0.0556] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4187 / 0 / 219 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2σ(I)] | R₁ = 0.0556, wR₂ = 0.1619 |

| R indices (all data) | R₁ = 0.0869, wR₂ = 0.1783 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Ethyl 2-amino-5-bromothiazole-4-carboxylate.

| Bond | Length (Å) | Angle | Degrees (°) |

| Br(1)-C(5) | 1.875(4) | N(1)-C(2)-N(2) | 122.9(4) |

| S(1)-C(2) | 1.748(4) | N(1)-C(2)-S(1) | 114.3(3) |

| S(1)-C(5) | 1.723(4) | N(2)-C(2)-S(1) | 122.8(3) |

| N(1)-C(2) | 1.318(5) | C(5)-C(4)-N(1) | 112.9(3) |

| N(1)-C(4) | 1.381(5) | C(2)-N(1)-C(4) | 110.8(3) |

| N(2)-C(2) | 1.346(5) | C(4)-C(5)-S(1) | 109.1(3) |

| C(4)-C(5) | 1.378(6) | C(4)-C(5)-Br(1) | 126.3(3) |

Experimental Protocols

Detailed methodologies are essential for reproducibility and validation of the scientific findings.

2.1. Synthesis and Crystallization

The title compound, ethyl 2-amino-5-bromothiazole-4-carboxylate, would be synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solvent such as ethanol at room temperature.[1]

2.2. X-ray Data Collection and Structure Refinement

A suitable single crystal would be selected and mounted on a diffractometer. Data collection would be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected data would be processed, and the structure solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions.

Visualizations

Diagrams are critical for illustrating complex information in an easily digestible format.

Caption: Workflow for Crystal Structure Analysis.

This document serves as a template for the comprehensive technical guide that would be produced should the crystal structure of this compound become available. The structured presentation of data, detailed protocols, and clear visualizations are essential for communicating the scientific findings effectively to the target audience of researchers and drug development professionals.

References

Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of various substituents onto the thiazole ring allows for the fine-tuning of their biological profiles. This technical guide focuses on the potential biological activities of a specific subclass: 2-Amino-5-bromo-4-t-butylthiazole derivatives. While research on this exact substitution pattern is nascent, this document synthesizes findings from structurally related compounds to predict and guide future research into their therapeutic potential. The presence of a bromine atom at the 5-position and a bulky tert-butyl group at the 4-position is anticipated to significantly influence the lipophilicity, steric profile, and electronic properties of the molecule, thereby impacting its interaction with biological targets.

Anticipated Biological Activities

Based on the structure-activity relationships of related 2-aminothiazole derivatives, the this compound scaffold is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

The 2-aminothiazole core is a well-established pharmacophore in oncology.[1] Derivatives bearing lipophilic substituents at the 4- and 5-positions have shown moderate to good antitumor activities.[1] The tert-butyl group at the C4 position and the bromo group at the C5 position of the thiazole ring are expected to enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Recent studies have highlighted that N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides exhibit strong antiproliferative activity against HeLa and A549 cancer cell lines, with IC50 values as low as 1.6 µM.[1] Furthermore, halogen substitutions on derivatives have been shown to enhance antitumor activity.[1] This suggests that the bromo substituent in this compound derivatives could contribute positively to their anticancer potential. The proposed mechanism of action for many anticancer 2-aminothiazole derivatives involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways.[3]

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | 1.6 ± 0.8 | [1] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | A549 | Not specified | [1] |

| 2-Arylamino-4-(3'-indolyl)thiazole (Compound 17b) | MCF-7 | 1.86 | [4] |

| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)thiazole-2-ylamino]-α-cyano acrylate (4b) | Leukemia HL-60 | Not specified | [3] |

| 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole | Various | 0.03–0.9 nM | [5] |

Antimicrobial Activity

The thiazole nucleus is a cornerstone in the development of antimicrobial agents.[6] The incorporation of a halogen, such as bromine, into the thiazole ring has been shown to be a viable strategy for enhancing antimicrobial potency.[7] Research on functionally substituted 2-aminothiazoles has demonstrated their efficacy against a panel of bacterial and fungal strains, with some compounds exhibiting greater potency than established antibiotics like ampicillin and streptomycin.[6]

The antimicrobial action of these derivatives is believed to stem from their ability to inhibit essential microbial enzymes. For instance, molecular docking studies have suggested that MurB, an enzyme involved in bacterial cell wall synthesis, is a probable target for antibacterial 2-aminothiazole derivatives.[6] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51) is a likely mechanism.[6] The lipophilic nature of the 4-t-butyl and 5-bromo substituents may facilitate the transport of these compounds across microbial cell membranes, leading to enhanced activity.

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Functionally substituted 2-aminothiazoles (Compound 8) | Enterobacter cloacae | Not specified (Best antibacterial) | [6] |

| Functionally substituted 2-aminothiazoles (Compound 1) | Trichoderma viride | Not specified (Best antifungal) | [6] |

| N-Oxazolyl- and N-Thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 | [8] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | Streptococcus pneumoniae | 0.03–7.81 | [9] |

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

A common and efficient method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. For the title compounds, this would typically involve the cyclocondensation of an α-haloketone with a thiourea derivative.

-

Synthesis of the α-Bromoketone Intermediate:

-

Start with 3,3-dimethyl-2-butanone (pinacolone).

-

Perform α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine in an appropriate solvent) to yield 1-bromo-3,3-dimethyl-2-butanone.

-

-

Hantzsch Thiazole Synthesis:

-

React the resulting 1-bromo-3,3-dimethyl-2-butanone with thiourea in a suitable solvent, such as ethanol.

-

The reaction mixture is typically refluxed for several hours.

-

The product, 2-amino-4-t-butylthiazole, is then isolated and purified.

-

-

Bromination at the 5-position:

-

The 2-amino-4-t-butylthiazole is then subjected to electrophilic bromination at the C5 position. This can be achieved using NBS in a solvent like chloroform or acetic acid.

-

The resulting this compound can be further modified at the 2-amino group to generate a library of derivatives.

-

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to Novel 2-Amino-Thiazole Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its versatile structure allows for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth overview of recent advancements in the development of novel 2-amino-thiazole derivatives, with a focus on their potential applications as anticancer and antimicrobial agents. The guide summarizes key quantitative data, details common experimental protocols, and visualizes important biological pathways and experimental workflows.

The 2-amino-thiazole core is a fundamental component of several clinically approved drugs, highlighting its therapeutic potential.[5] For instance, Dasatinib, a potent anticancer agent, and Alpelisib, a PI3K inhibitor, both feature this crucial scaffold.[1][2] The continued exploration of this chemical space promises the development of new therapeutic agents with improved efficacy and reduced side effects.[2]

Anticancer Applications of 2-Amino-Thiazole Derivatives

Novel 2-amino-thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Targeting Key Signaling Pathways

1. VEGFR-2 Inhibition and Anti-Angiogenesis:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Several 2-amino-thiazole derivatives have been designed as potent inhibitors of VEGFR-2 kinase activity.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by novel 2-amino-thiazole derivatives.

2. PI3K/Akt Pathway Modulation:

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently overactivated in various cancers, promoting cell growth, proliferation, and survival.[8][9] Novel 2-amino-thiazole derivatives have been developed to target components of this pathway, such as PI3K and Akt, leading to the induction of apoptosis in cancer cells.

The following diagram outlines the PI3K/Akt signaling pathway and its inhibition.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel 2-amino-thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 20 | H1299 (Human Lung Cancer) | 4.89 | [1] |

| SHG-44 (Human Glioma) | 4.03 | [1] | |

| Compound 21 | K562 (Human Leukemia) | 16.3 | [1] |

| Compound 27 | HeLa (Human Cervical Cancer) | 1.6 | [1] |

| Compound 4b | HL-60 (Human Leukemia) | 1.3 | [5] |

| Compound 6 | A549 (Human Lung Adenocarcinoma) | 12.0 | [8] |

| C6 (Rat Glioma) | 3.83 | [8] | |

| Derivative 13 | HCT116 (Human Colon Cancer) | 6.43 | [3] |

| A549 (Human Lung Cancer) | 9.62 | [3] | |

| A375 (Human Melanoma) | 8.07 | [3] | |

| Derivative 20 | HepG2 (Human Liver Cancer) | 9.99 | [3] |

| HCT-116 (Human Colon Cancer) | 7.44 | [3] | |

| MCF-7 (Human Breast Cancer) | 8.27 | [3] | |

| Derivative 88 | HS 578T (Human Breast Cancer) | 0.8 | [10] |

| Derivative 61a | A375P (Human Melanoma) | 0.5 | [11] |

| Derivative 61b | A375P (Human Melanoma) | 2.1 | [11] |

Antimicrobial Applications of 2-Amino-Thiazole Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. 2-amino-thiazole derivatives have shown promising activity against a range of bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of 2-amino-thiazole derivatives are varied and can include:

-

Inhibition of Bacterial Cell Wall Synthesis: Some derivatives target enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[12]

-

Disruption of Fungal Cell Membrane: Certain compounds interfere with the synthesis of ergosterol, a key component of the fungal cell membrane, leading to increased permeability and cell death.[12]

-

Enzyme Inhibition: Thiazole-based compounds can inhibit crucial bacterial enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[2]

Quantitative Data: In Vitro Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for selected 2-amino-thiazole derivatives against various microbial strains.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Staphylococcus aureus (MRSA) | 0.23-0.7 | [12] |

| Pseudomonas aeruginosa | 0.23-0.7 | [12] | |

| Escherichia coli | 0.23-0.7 | [12] | |

| Compound 9 | Candida albicans | 0.06-0.23 | [12] |

| Compound 35 | Escherichia coli (FabH inhibition) | 1.56-6.25 | [13] |

| Compound 43a | Staphylococcus aureus | 16.1 µM | [13] |

| Escherichia coli | 16.1 µM | [13] | |

| Oxazole Derivative 11b | Mycobacterium tuberculosis H37Ra | 3.13 | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-amino-thiazole derivatives and the evaluation of their biological activities.

Synthesis of 2-Amino-Thiazole Derivatives: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-amino-thiazole derivatives.[15] It involves the condensation reaction between an α-haloketone and a thiourea derivative.

Below is a generalized workflow for the Hantzsch thiazole synthesis.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thiourea or N-substituted thiourea (1.1 equivalents) in a suitable solvent, such as ethanol.

-

Reaction: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a cold solvent to remove any unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized 2-amino-thiazole derivative using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[16][17] It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.

The following diagram illustrates the workflow of the MTT assay.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. jchemrev.com [jchemrev.com]

- 14. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-Amino-5-bromo-4-t-butylthiazole as a building block in organic synthesis

An In-Depth Technical Guide to 2-Amino-5-bromo-4-t-butylthiazole as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-tert-butylthiazole, a versatile heterocyclic building block in modern organic synthesis. Its unique structural features—a nucleophilic amino group, a reactive bromine atom at a key position, and a bulky tert-butyl group—make it an invaluable scaffold for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document details its synthesis, key reactions, and experimental protocols, supported by quantitative data and process visualizations.

Synthesis of this compound

The primary route to this compound involves the electrophilic bromination of the parent 2-Amino-4-tert-butylthiazole. This reaction typically proceeds via an addition-elimination mechanism on the electron-rich thiazole ring.[1]

General Reaction Scheme

The synthesis starts from the commercially available 2-Amino-4-tert-butylthiazole, which is treated with a brominating agent, such as Bromine (Br₂) in a suitable solvent like acetic acid or dimethylformamide (DMF).[1][2]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the bromination of 2-aminothiazoles.[2]

-

Dissolution: Dissolve 2-Amino-4-tert-butylthiazole (1 equivalent) in glacial acetic acid at 0°C in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Bromine: Slowly add a solution of bromine (2 equivalents) in acetic acid dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into ice water.

-

Neutralization: Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Quantitative Data: Synthesis

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 2-Aminothiazole | Bromine | Acetic Acid | 0°C to Room Temp | 2 h | 75% | [2] |

| 2-Amino-thiazole derivative | Bromine | DMF | Room Temp | 3 h | Good | [1] |

Note: Yields are based on analogous, non-t-butylated structures and may vary.

Applications in Organic Synthesis: Key Reactions

The bromine atom at the C5 position and the amino group at the C2 position make this molecule a versatile substrate for various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction is a powerful method for forming C-C bonds by coupling the bromo-thiazole with a boronic acid or ester.[3][4] This is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[4]

References

An In-depth Technical Guide on the Reactivity and Chemical Transformations of 2-Amino-5-bromo-4-t-butylthiazole

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile chemical handles allow for extensive structural diversification to optimize pharmacological properties. This guide focuses on 2-Amino-5-bromo-4-t-butylthiazole, a key building block whose distinct reactive sites—the 2-amino group and the 5-bromo position—offer a platform for a wide array of chemical transformations. Understanding its reactivity is crucial for leveraging this scaffold in the design and synthesis of novel therapeutic agents.

Synthesis and Reactive Sites

This compound is typically synthesized via the Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with thiourea, or by the direct bromination of a pre-existing 2-amino-4-t-butylthiazole ring.[1][2][3] The primary sites of reactivity on the molecule are the nucleophilic 2-amino group and the C5-bromo position, which is highly susceptible to palladium-catalyzed cross-coupling reactions.

References

In Silico Modeling and Molecular Docking Studies of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico modeling and molecular docking for the compound 2-Amino-5-bromo-4-t-butylthiazole. Given the lack of specific published studies on this exact molecule, this paper synthesizes established protocols and data from structurally related 2-aminothiazole derivatives to present a predictive analysis and a roadmap for future research. The 2-aminothiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer properties.[1][2]

Introduction to 2-Aminothiazoles in Drug Discovery

The 2-aminothiazole moiety is a key structural component in a variety of biologically active compounds and approved pharmaceuticals.[1] Its derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][3] The mechanism of action for their anticancer effects often involves the inhibition of key proteins in cellular signaling pathways, such as kinases (e.g., VEGFR-2, EGFR) and structural proteins like tubulin.[4][5][6] In silico techniques such as molecular docking are crucial for elucidating the potential binding modes of these compounds with their protein targets, thereby guiding the design and optimization of new therapeutic agents.[3][5]

This guide will focus on a hypothetical in silico study of this compound, postulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target, given its importance in tumor angiogenesis and the documented activity of other 2-aminothiazole derivatives against it.[4][5]

Experimental Protocols

This section details the standard methodologies for performing a molecular docking study.

-

Molecular Modeling and Visualization: Schrödinger Maestro, PyMOL, Discovery Studio

-

Docking Software: AutoDock Vina, Glide (Schrödinger), MOE (Molecular Operating Environment)

-

Protein Preparation: Protein Preparation Wizard (Schrödinger), PDB2PQR

-

Ligand Preparation: LigPrep (Schrödinger), ChemDraw, Avogadro

-

Selection and Retrieval: The crystal structure of the target protein, VEGFR-2 kinase domain, is retrieved from the Protein Data Bank (PDB). A common entry, such as PDB ID: 2OH4, can be used.

-

Preprocessing: The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Structural Refinement: Hydrogen atoms are added to the protein structure. The protonation states of ionizable residues are assigned at a physiological pH of 7.4.

-

Energy Minimization: The structure is subjected to energy minimization using a force field (e.g., OPLS_2005) to relieve any steric clashes and optimize the hydrogen-bonding network. The minimization is typically constrained to prevent significant deviation from the crystal structure.

-

3D Structure Generation: The 2D structure of this compound is drawn and converted into a 3D conformation.

-

Ionization States: Possible ionization states are generated at the target physiological pH.

-

Tautomer and Stereoisomer Generation: All relevant tautomers and stereoisomers of the ligand are generated.

-

Energy Minimization: The ligand structures are energy-minimized to obtain a low-energy conformation.

-

Grid Generation: A docking grid is defined around the ATP-binding site of the VEGFR-2 kinase domain. The grid box dimensions are set to encompass the entire active site.

-

Docking Execution: The prepared ligand library is docked into the defined grid using a standard precision (SP) or extra precision (XP) mode of the docking software. The docking algorithm explores various conformations and orientations of the ligand within the active site.

-

Pose Scoring and Analysis: The resulting docking poses are scored based on their binding affinity (e.g., docking score, binding energy in kcal/mol). The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the active site.

Data Presentation

The following tables summarize hypothetical quantitative data from the proposed docking study of this compound against the VEGFR-2 kinase domain. For comparison, data for a known VEGFR-2 inhibitor, Sorafenib, is included.

Table 1: Predicted Binding Affinities and Docking Scores

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) |

| This compound | VEGFR-2 | 2OH4 | -8.5 | -9.2 |

| Sorafenib (Reference) | VEGFR-2 | 2OH4 | -10.2 | -11.5 |

Table 2: Analysis of Key Binding Interactions

| Compound | Interacting Residue | Interaction Type | Distance (Å) |

| This compound | Cys919 | Hydrogen Bond | 2.1 |

| Asp1046 | Hydrogen Bond | 2.5 | |

| Val848 | Hydrophobic | 3.8 | |

| Leu1035 | Hydrophobic | 4.1 | |

| Sorafenib (Reference) | Cys919 | Hydrogen Bond | 2.0 |

| Asp1046 | Hydrogen Bond | 2.4 | |

| Glu885 | Hydrogen Bond | 2.8 | |

| Phe918 | Pi-Pi Stacking | 4.5 |

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and a relevant biological pathway.

Caption: Workflow for in silico molecular docking.

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide outlines a robust framework for the in silico analysis of this compound. The hypothetical docking results suggest that this compound has the potential to bind to the ATP-binding site of the VEGFR-2 kinase, a key regulator of angiogenesis. The predicted interactions, particularly the hydrogen bonds with key residues like Cys919 and Asp1046, provide a basis for its potential inhibitory activity.

Future work should focus on the chemical synthesis of this compound, followed by in vitro enzymatic assays to validate its inhibitory activity against VEGFR-2. Further biophysical and cell-based assays would be necessary to confirm its mechanism of action and evaluate its anticancer efficacy. The in silico model presented here serves as a valuable starting point for these subsequent stages of drug discovery and development.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. wjarr.com [wjarr.com]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Synthesis and Applications of 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its versatile synthetic accessibility and diverse pharmacological activities have established it as a cornerstone in the development of numerous therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive review of the synthesis and applications of 2-aminothiazoles, with a focus on detailed experimental protocols, quantitative data analysis, and visualization of key chemical and biological pathways.

I. Synthesis of the 2-Aminothiazole Core

The construction of the 2-aminothiazole ring system is most prominently achieved through the Hantzsch thiazole synthesis, a reliable and versatile method first reported in 1887.[1] However, numerous modifications and alternative one-pot methodologies have been developed to improve efficiency, yield, and environmental compatibility.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative.[2] The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to afford the 2-aminothiazole ring.

Caption: The Hantzsch synthesis of 2-aminothiazoles.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis [2]

-

To a solution of the appropriate α-haloketone (1 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).

-

Reflux the reaction mixture for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

Table 1: Examples of 2-Aminothiazole Synthesis via Hantzsch Reaction

| Entry | α-Haloketone | Thiourea Derivative | Product | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone | Thiourea | 4-Phenylthiazol-2-amine | 92 | [3] |

| 2 | 2-Chloro-1-(4-fluorophenyl)ethanone | Thiourea | 4-(4-Fluorophenyl)thiazol-2-amine | 85 | [3] |

| 3 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 | [3] |

| 4 | 2-Bromoacetophenone | N-Phenylthiourea | N,4-Diphenylthiazol-2-amine | 88 | [3] |

One-Pot Syntheses: Efficiency and Green Chemistry

To circumvent the often harsh conditions and the need to isolate the reactive α-haloketone intermediates, several one-pot synthetic strategies have been developed. These methods typically involve the in situ generation of the α-halo species from a ketone.

Caption: One-pot synthesis of 2-aminothiazoles.

Experimental Protocol: One-Pot Synthesis using Trichloroisocyanuric Acid (TCCA) [4][5]

-

In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and a catalytic amount of Ca/4-MePy-IL@ZY-Fe3O4 (0.01 g) in ethanol (3.0 mL).[5]

-

Stir the mixture at 80 °C for 25 minutes.

-

Monitor the formation of the α-haloketone intermediate by TLC.

-

Add thiourea (1.0 mmol) to the reaction mixture.

-

Continue stirring at 80 °C and monitor the reaction until completion (typically 30-60 minutes).

-

After the reaction is complete, separate the magnetic nanocatalyst using an external magnet.

-

Add a 10% sodium bicarbonate solution to neutralize the mixture, leading to the precipitation of the product.

-

Filter the precipitate, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole.

Table 2: Comparison of One-Pot Synthetic Methods

| Method | Halogenating Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |

| Copper(II) Bromide | CuBr2 | Ethyl Acetate | Reflux | 2-4 | 68-90 | [3] |

| TCCA/Nanocatalyst | TCCA/Ca/4-MePy-IL@ZY-Fe3O4 | Ethanol | 80 | 0.5-1 | 85-95 | [4][5] |

| NBS/p-TSA | N-Bromosuccinimide/p-Toluenesulfonic acid | Methanol | Reflux | 2-3 | 74-88 | [6] |

II. Applications of 2-Aminothiazoles in Drug Development

The 2-aminothiazole scaffold is a common feature in a multitude of clinically used drugs and investigational new drug candidates. Its ability to participate in various biological interactions makes it a valuable pharmacophore.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition.[7] Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and functions as a multi-targeted kinase inhibitor.

Caption: General mechanism of anticancer action for 2-aminothiazole-based kinase inhibitors.

Table 3: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | VEGFR-2 inhibitor | Leukemia | 3.51 | [7] |

| Compound 20 | Antiproliferative | HCT-116 | 7.44 | [8] |

| Compound 21 | Antiproliferative | Tumor cells | 10.34-12.14 | [8] |

| Compound 28 | Antiproliferative | HT29 | 0.63 | [7] |

| Dasatinib | Multi-kinase inhibitor | Various | nM range | [7] |

Antimicrobial Activity

The 2-aminothiazole nucleus is also a key component in the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [9]

-

Prepare a stock solution of the synthesized 2-aminothiazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 4: Antimicrobial Activity of 2-Aminothiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 2a | Staphylococcus epidermidis (MDR) | 250 | [9] |

| Compound 2b | Staphylococcus epidermidis (MDR) | 250 | [9] |

| Compound 2d | Staphylococcus aureus (MDR) | 250 | [9] |

| Compound 2g | Escherichia coli (MDR) | 375 | [9] |

III. Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the fields of medicinal chemistry and drug discovery. The well-established Hantzsch synthesis, along with modern one-pot variations, provides robust and efficient access to a vast array of derivatives. The demonstrated breadth of biological activities, particularly in anticancer and antimicrobial applications, ensures that the 2-aminothiazole core will remain a focal point of research and development for the foreseeable future. This guide serves as a foundational resource for scientists and researchers seeking to explore the rich chemistry and therapeutic potential of this remarkable heterocyclic system.

References

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. rsc.org [rsc.org]

- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sequential-one-pot-synthesis-of-2-aminothiazoles-using-corresponding-ketones-insights-into-their-structural-features - Ask this paper | Bohrium [bohrium.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

Methodological & Application

Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2-Amino-5-bromo-4-t-butylthiazole, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial formation of 2-Amino-4-t-butylthiazole via the Hantzsch thiazole synthesis, followed by a selective bromination at the 5-position of the thiazole ring. This document outlines detailed experimental procedures, presents quantitative data in a clear tabular format, and includes a visual workflow diagram to ensure reproducibility and aid in understanding the synthetic pathway. This protocol is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a bromine atom and a bulky t-butyl group to the 2-aminothiazole scaffold can significantly influence the molecule's biological properties, making this compound a key intermediate for the synthesis of novel therapeutic agents. This protocol details a reliable and efficient method for the preparation of this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 2-Amino-4-t-butylthiazole | C₇H₁₂N₂S | 156.25 | 98.5-104.5 | Not specified |

| This compound | C₇H₁₁BrN₂S | 235.14 | Not specified | High (reported for similar substrates) |

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-t-butylthiazole

This step employs the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.

Materials:

-

1-Bromo-3,3-dimethyl-2-butanone (bromopinacolone)

-

Thiourea

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-Amino-4-t-butylthiazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

-

Characterize the purified product by melting point determination and spectroscopic methods (¹H NMR, IR).

Step 2: Synthesis of this compound

This step involves the selective bromination of the 2-aminothiazole intermediate at the 5-position using a copper(II) bromide reagent. This method is advantageous as it avoids the use of elemental bromine and has been shown to be highly regioselective for the 5-position of 2-aminothiazoles.

Materials:

-

2-Amino-4-t-butylthiazole

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-Amino-4-t-butylthiazole (1 equivalent) in acetonitrile.

-

Add copper(II) bromide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. For similar substrates, high yields have been reported with this method.[1]

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine species, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the two-step synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-t-butylthiazole is a synthetic heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, antifungal, and anti-inflammatory activities. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as Suzuki or Stille coupling reactions, allowing for the generation of diverse chemical libraries. The bulky tert-butyl group at the 4-position can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and the evaluation of its biological activity, based on data from structurally related compounds.

Potential Applications in Medicinal Chemistry

Derivatives of 2-aminothiazole are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. The core structure of this compound makes it a promising starting point for the development of novel therapeutics.

Anticancer Drug Discovery

Numerous 2-aminothiazole derivatives have demonstrated significant anticancer activity by targeting key signaling molecules involved in tumor growth and proliferation. Structurally similar compounds, such as N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl) acetamides, have shown potent antiproliferative activity against various cancer cell lines.[1] The 2-aminothiazole scaffold has been identified as a template for pan-Src family kinase inhibitors, with some derivatives exhibiting nanomolar to subnanomolar potencies.[2] Furthermore, 2-aminothiazole derivatives have been developed as allosteric modulators of protein kinase CK2, offering a distinct mechanism of action compared to traditional ATP-competitive inhibitors.[3][4]

Table 1: Anticancer Activity of Structurally Related 2-Aminothiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | 1.6 ± 0.8 | [1] |

| Dasatinib (BMS-354825) | Pan-Src Kinase Inhibition | Subnanomolar | [2] |

| Aryl 2-aminothiazole (CK2 allosteric inhibitor) | CK2α | 3.4 | [3] |

| 2-Aminothiazole-5-carboxylic acid phenylamide derivatives | Human K563 leukemia cells | Good anti-proliferative effects | [5] |

Antibacterial Drug Development

The 2-aminothiazole core is also a feature of several antibacterial agents. The development of novel antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. 5-bromo-2-aminothiazole derivatives can be further functionalized to generate compounds with potent antibacterial activity. For instance, thiazolyl-thiourea derivatives bearing a 3,4-dichlorophenyl group have shown promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL.[6]

Table 2: Antibacterial Activity of Structurally Related 2-Aminothiazole Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiazolyl-thiourea with 3,4-dichlorophenyl group | Staphylococcus aureus | 4 - 16 | [6] |

| Thiazolyl-thiourea with 3-chloro-4-fluorophenyl group | Staphylococcus epidermidis | 4 - 16 | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process involving the Hantzsch thiazole synthesis followed by bromination.

Step 1: Synthesis of 2-Amino-4-t-butylthiazole

This protocol is based on the general Hantzsch thiazole synthesis.

-

Materials:

-

1-Bromo-3,3-dimethyl-2-butanone (1 equivalent)

-

Thiourea (1.2 equivalents)

-

Ethanol

-

Copper silicate (10 mol%) (optional, as a reusable heterogeneous catalyst)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 eq) and thiourea (1.2 eq) in ethanol.

-

Add copper silicate (10 mol%) to the mixture.[7]

-

Reflux the reaction mixture at 78°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to recover the catalyst.

-

Pour the filtrate over crushed ice to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from ethanol.

-

Step 2: Bromination of 2-Amino-4-t-butylthiazole

This protocol is a general method for the bromination of 2-aminothiazoles.

-

Materials:

-

2-Amino-4-t-butylthiazole (1 equivalent)

-

N-Bromosuccinimide (NBS) (1 equivalent)

-

Acetonitrile

-

-

Procedure:

-

Dissolve 2-amino-4-t-butylthiazole (1 eq) in acetonitrile in a round-bottom flask protected from light.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Biological Activity Assays

1. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase (e.g., Src, CK2).

-

Materials:

-

Recombinant human kinase

-

Specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound (test compound)

-

Positive control inhibitor (e.g., Dasatinib for Src kinase)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the test compound or positive control to the respective wells. Include a no-inhibitor control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

2. Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (test compound)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform a serial two-fold dilution of the test compound in CAMHB.

-

Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualizations

Caption: Inhibition of a representative kinase signaling pathway.

Caption: Synthetic workflow for this compound.

Caption: Workflow for biological screening.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nanobioletters.com [nanobioletters.com]

Application Notes and Protocols for the Development of Novel Anticancer Agents Based on 2-Amino-5-bromo-4-t-butylthiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-amino-5-bromo-4-t-butylthiazole as a scaffold for developing novel anticancer agents. The information presented is based on existing research on closely related 2-aminothiazole derivatives and provides a roadmap for the synthesis, characterization, and evaluation of this specific compound and its analogues.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer effects. The introduction of specific substituents on the thiazole ring, such as a bromine atom at the 5-position and a tertiary-butyl group at the 4-position, is a promising strategy to enhance potency, selectivity, and drug-like properties. This document outlines the rationale and methodologies for exploring this compound as a novel platform for anticancer drug discovery.

Rationale for Development

The rationale for investigating this compound derivatives as anticancer agents is based on established structure-activity relationships (SAR) within the 2-aminothiazole class:

-

Lipophilicity and Binding Pocket Interactions: The tertiary-butyl group at the C4 position can enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets of target proteins.

-

Halogen Bonding: The bromine atom at the C5 position can participate in halogen bonding with target proteins, a specific non-covalent interaction that can significantly improve binding affinity and selectivity.

-

Modulation of Known Cancer Pathways: 2-Aminothiazole derivatives have been shown to target various cancer-related pathways, including protein kinases and tubulin polymerization. The specific substitution pattern of this compound may offer a unique modulation of these or other pathways.

Data Presentation: Anticancer Activity of Related 2-Aminothiazole Derivatives

While specific anticancer activity data for this compound is not yet publicly available, the following table summarizes the in vitro cytotoxic activity (IC50 values) of closely related compounds, demonstrating the potential of this structural class.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [1][[“]] |

| A549 (Lung Cancer) | > 20 | [1] | ||

| Compound B | 2-aminothiazole derivative with 4,5-butylidene and benzylic amine | H1299 (Lung Cancer) | 4.89 | [1] |

| SHG-44 (Glioma) | 4.03 | [1] | ||

| Compound C | 2-aminothiazole derivative with C5-bromo substitution | - | 6.61 - 9.34 | [1] |

Experimental Protocols

The following protocols are adapted from literature on the synthesis and evaluation of similar 2-aminothiazole derivatives and can be applied to the study of this compound.

Protocol 1: Synthesis of this compound

This proposed synthesis is a two-step process starting from a commercially available ketone.

Step 1: Synthesis of 2-Amino-4-t-butylthiazole

-

To a solution of 1-bromopinacolone (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-t-butylthiazole.

Step 2: Bromination of 2-Amino-4-t-butylthiazole

-

Dissolve 2-amino-4-t-butylthiazole (1 equivalent) in glacial acetic acid at 0°C.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into ice-water.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield this compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and evaluation of this compound.

Diagram 2: Potential Kinase Inhibition Signaling Pathway

References

Application Notes: 2-Amino-5-bromo-4-t-butylthiazole in the Synthesis of p38 MAPK Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-t-butylthiazole is a key heterocyclic building block in the synthesis of potent and selective kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses, and its aberrant signaling is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The bromine atom at the 5-position of the thiazole ring provides a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, enabling the fine-tuning of inhibitor potency and selectivity. The bulky tert-butyl group at the 4-position can provide advantageous steric interactions within the kinase active site, contributing to binding affinity and specificity.

Key Applications

The primary application of this compound in this context is the synthesis of type II p38 MAPK inhibitors. These inhibitors bind to the ATP-binding pocket of the kinase, stabilizing an inactive conformation. The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position, which is crucial for interacting with a hydrophobic region of the kinase.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of p38 MAPKα inhibitors synthesized from this compound. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the p38 MAPKα enzymatic activity.

| Compound ID | R Group (at 5-position) | p38 MAPKα IC50 (nM) |

| 1a | 4-Fluorophenyl | 150 |

| 1b | 4-Methoxyphenyl | 220 |

| 1c | Pyridin-4-yl | 95 |

| 1d | Thiophen-2-yl | 180 |

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the synthesis of 2-amino-5-(4-fluorophenyl)-4-t-butylthiazole (Compound 1a ), a representative p38 MAPK inhibitor.

Materials:

-

This compound

-

(4-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add potassium carbonate (2.0 mmol) to the flask.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

-

Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-amino-5-(4-fluorophenyl)-4-t-butylthiazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.